molecular formula C11H9ClO6 B8405945 2-Chloro-3,4-diacetoxybenzoic acid

2-Chloro-3,4-diacetoxybenzoic acid

Cat. No.: B8405945
M. Wt: 272.64 g/mol
InChI Key: FWIZEEJMAMRYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-diacetoxybenzoic acid is a useful research compound. Its molecular formula is C11H9ClO6 and its molecular weight is 272.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClO6

Molecular Weight

272.64 g/mol

IUPAC Name

3,4-diacetyloxy-2-chlorobenzoic acid

InChI

InChI=1S/C11H9ClO6/c1-5(13)17-8-4-3-7(11(15)16)9(12)10(8)18-6(2)14/h3-4H,1-2H3,(H,15,16)

InChI Key

FWIZEEJMAMRYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C(=O)O)Cl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-3,4-dihydroxybenzoic acid (12.0 g: 63.6 mMol.) in acetic anhydride (36.4 ml) under ice cooling is added concentrated sulfuric acid (1 drop), and the mixture is stirred for 90 minutes. The reaction mixture is diluted with ice water and resulting precipitate is collected by filtration, washed with water, and dried to give 2-chloro-3,4-diacetoxybenzoic acid (16.68 g). Yield: 96%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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